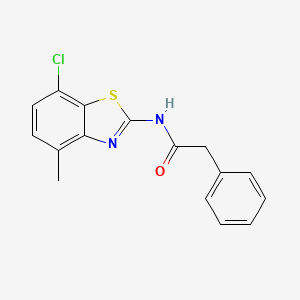

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-7-8-12(17)15-14(10)19-16(21-15)18-13(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWZVUGRQNXMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methylation: The synthesized benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

Acylation: The final step involves the acylation of the chlorinated and methylated benzothiazole with phenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular membranes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt or MAPK pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position and Electronic Effects :

- The 7-chloro-4-methyl substitution in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the 4-chloro analog .

- 6-Trifluoromethyl (CF3) in the patent compound increases lipophilicity and metabolic resistance, advantageous for CNS-targeting drugs.

- 4-Methylpiperazine in BZ-IV introduces a basic nitrogen, improving aqueous solubility and facilitating ionizable interactions.

- Conformational Differences: The dihedral angle between benzothiazole and benzene rings in the 4-chloro analog (79.3°) suggests a non-planar conformation, influencing crystal packing and solubility. The target compound’s 7-Cl/4-Me substitution may alter this angle, affecting molecular flexibility.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The 4-chloro analog forms O–H⋯N and N–H⋯O bonds with water, stabilizing its monohydrate crystal structure . The target compound’s methyl group may reduce hygroscopicity.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core substituted with a chloro group and a methyl group, along with a phenylacetamide moiety. The synthesis typically involves several steps:

- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with suitable carbon sources.

- Chlorination and Methylation : These reactions introduce the 7-chloro and 4-methyl groups onto the benzothiazole ring.

- Amidation : The final step involves coupling the benzothiazole derivative with 2-phenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antimicrobial Properties

Research indicates that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits notable antimicrobial activity. It has been studied for its ability to inhibit bacterial quorum sensing, particularly in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

Anti-tubercular Activity

Benzothiazole derivatives, including this compound, have shown potential as anti-tubercular agents. Studies suggest that they can inhibit the growth of Mycobacterium tuberculosis by targeting specific metabolic pathways .

The mechanism of action involves interaction with molecular targets that disrupt bacterial communication systems, particularly by binding to the LasR receptor in Pseudomonas aeruginosa. This binding inhibits the expression of virulence factors necessary for pathogenicity .

Study on Quorum Sensing Inhibition

A study conducted by Pendergrass et al. explored the effects of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide on quorum sensing in Pseudomonas aeruginosa. The results indicated that at concentrations of 50 µM, the compound significantly reduced biofilm formation by 60% compared to control groups .

Evaluation of Anti-tubercular Activity

In another investigation, the compound was tested against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be 5 µg/mL, indicating strong potential for further development as an anti-tubercular drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.